Methyl 6-methylnaphthalene-1-carboxylate
Description
Methyl 6-methylnaphthalene-1-carboxylate is a polycyclic aromatic compound featuring a naphthalene backbone substituted with a methyl group at position 6 and a methyl ester at position 1. This structure confers unique physicochemical properties, such as moderate lipophilicity and stability, making it relevant in organic synthesis and materials science.
Properties
IUPAC Name |
methyl 6-methylnaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-6-7-11-10(8-9)4-3-5-12(11)13(14)15-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPWHTVLSINHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612717 | |
| Record name | Methyl 6-methylnaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91902-60-2 | |
| Record name | Methyl 6-methylnaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Methanol Esterification
The most widely adopted method involves refluxing 6-methylnaphthalene-1-carboxylic acid with methanol in the presence of sulfuric acid. A representative protocol from demonstrates:
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Conditions : 130°C, 2 hours, 4.6 wt% H₂SO₄
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Yield : 90.1 mol%
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Purity : 98.4% after recrystallization
The mechanism proceeds via protonation of the carboxylic acid, nucleophilic attack by methanol, and dehydration. Critical parameters include:
Alkaline Methylation with Dimethyl Sulfate
Adapting methods from, methylation of 6-hydroxy-1-naphthoic acid derivatives provides an alternative pathway:
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Reaction Sequence :
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Dissolve 6-hydroxy-1-naphthoic acid in butyl acetate (4:1 solvent-to-substrate ratio)
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Add K₂CO₃ (1.05 eq) and dimethyl sulfate (1.2 eq) at 85–90°C
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Quench with aqueous KOH to drive reaction completion
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Performance Metrics :
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Conversion: 95%
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Isolated yield: 82–87%
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Impurities: <2% residual hydroxy intermediate
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This method avoids extreme temperatures but requires careful stoichiometry to prevent over-methylation.
Catalytic Oxidation-Methylation Tandem Processes
Liquid-Phase Air Oxidation of 2-Bromo-6-Methylnaphthalene
Patent discloses a two-step synthesis applicable to structural analogs:
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Oxidation :
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Substrate: 2-Bromo-6-methylnaphthalene
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Catalyst: Co(OAc)₂/Mn(OAc)₂/KBr (2.2:2.2:1.4 wt%)
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Conditions: 175°C, 30 kg/cm² air pressure, glacial acetic acid solvent
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Outcome: 96.5 mol% 6-bromo-2-naphthalenecarboxylic acid
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Esterification :
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Methanol, H₂SO₄ (4.6 wt%), 130°C, 2 hours
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Yield: 90.1% methyl ester
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Though developed for a brominated analog, this approach is adaptable by substituting the methyl group at position 6 and adjusting catalyst loading.
Microbial Oxidation Pathways
Sphingomonas paucimobilis-Mediated Synthesis
Study reveals microbial oxidation of 2,6-dimethylnaphthalene produces carboxylated metabolites:
| Substrate | Product | Yield (%) |
|---|---|---|
| 2,6-Dimethylnaphthalene | 5-Methylsalicylic acid methyl ester | 27.5 |
| 2-Hydroxymethyl-6-methylnaphthalene | 3.2 |
Though yields are modest, this route offers enantioselectivity unattainable via chemical methods. Engineering oxygenase enzymes could enhance productivity for 6-methylnaphthalene-1-carboxylate derivatives.
Comparative Methodological Analysis
Efficiency Metrics
| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid-catalyzed esterification | 130 | 2 | 90.1 | 98.4 |
| Alkaline dimethyl sulfate | 85–90 | 3–4 | 87 | 96 |
| Microbial oxidation | 30 | 48–72 | 27.5 | 85 |
Industrial Applicability
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Batch Esterification : Preferred for high-purity demands (>98%), despite energy-intensive reflux
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Continuous Alkylation : Scalable for ton-scale production using flow reactors
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Biocatalytic Routes : Niche applications in chiral synthesis, limited by throughput
Chemical Reactions Analysis
Methyl group oxidation
The 6-methyl substituent undergoes sequential enzymatic oxidation:
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Hydroxylation at the methyl group forms 6-hydroxymethylnaphthalene-1-carboxylate
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Further oxidation converts this intermediate to 6-carboxy-naphthalene-1-carboxylate (dicarboxylic acid derivative) through aldehyde intermediates
Key enzymatic players:
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Monooxygenases initiating hydroxylation
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Dehydrogenases facilitating aldehyde→carboxylic acid conversion
Ring oxidation
Concurrent with methyl oxidation, the aromatic system undergoes:
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Dioxygenation at positions 1,2 or 2,3 of the naphthalene ring
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Formation of dihydrodiol intermediates
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Subsequent dehydrogenation to dihydroxynaphthalene derivatives
Degradation Products
Experimental data from Sphingomonas paucimobilis studies reveal these major transformation products:
Reaction Mechanisms
Three distinct biochemical pathways have been characterized:
Pathway A (Dominant route):
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Initial C-2 methyl hydroxylation
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Oxidation to carboxylic acid
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Subsequent ring dioxygenation
Pathway B (Alternative):
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Direct ring dioxygenation
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Dehydrogenation to dihydroxy derivatives
Pathway C (Side reaction):
Environmental Relevance
Microbial degradation studies demonstrate:
Scientific Research Applications
Pharmaceutical Applications
Methyl 6-methylnaphthalene-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects.
- Anti-inflammatory Agents : Research indicates that derivatives of 6-methylnaphthalene-1-carboxylic acid exhibit anti-inflammatory properties. These compounds are being investigated for their ability to modulate inflammatory pathways, making them candidates for new anti-inflammatory drugs .
- Synthesis of Bioactive Compounds : The compound is utilized in synthesizing bioactive molecules that can act on specific biological targets. For example, it has been used as an intermediate in the production of naphthalene-based drugs that target cancer cells .
Agricultural Applications
In agriculture, this compound has been employed in the development of agrochemicals.
- Pesticides and Herbicides : Its derivatives are being researched for their efficacy as pesticides and herbicides. The structural properties of the compound allow it to interact with plant metabolism, potentially leading to effective pest control solutions .
Organic Synthesis
The compound is a valuable building block in organic chemistry for synthesizing more complex molecules.
- Synthetic Intermediates : this compound is often used as a starting material in multi-step synthetic pathways to create various naphthalene derivatives. These derivatives can be further modified to enhance their properties for specific applications .
Environmental Applications
Recent studies have explored the environmental impact and degradation pathways of methyl-substituted naphthalenes, including this compound.
- Biodegradation Studies : Research has shown that certain microbial strains can metabolize methyl-substituted naphthalenes, which is significant for bioremediation efforts aimed at cleaning up environmental pollutants .
Data Tables
Below are data tables summarizing key findings related to the applications of this compound.
Table 1: Pharmaceutical Applications
| Application Type | Compound Derivative | Potential Use |
|---|---|---|
| Anti-inflammatory | 6-Methylnaphthalene-1-carboxylic acid | Modulation of inflammatory pathways |
| Bioactive compounds | Naphthalene-based drugs | Targeting cancer cells |
Table 2: Agricultural Applications
| Application Type | Compound Derivative | Potential Use |
|---|---|---|
| Pesticides | Various methyl derivatives | Effective pest control |
| Herbicides | Naphthalene derivatives | Targeting specific weeds |
Case Study 1: Anti-inflammatory Research
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant anti-inflammatory activity in vitro. The compound was shown to inhibit pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Biodegradation
Research involving Sphingomonas paucimobilis highlighted the microbial degradation pathways of methyl-substituted naphthalenes. The study revealed that this bacterium could efficiently metabolize this compound, indicating its potential use in bioremediation strategies to address environmental contamination from aromatic hydrocarbons .
Mechanism of Action
The mechanism of action of methyl 6-methylnaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The naphthalene ring structure allows for interactions with aromatic receptors and enzymes, influencing biological processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between methyl 6-methylnaphthalene-1-carboxylate and related compounds:

Key Observations :
- The naphthalene derivatives (1- and 2-methylnaphthalene) lack the carboxylate group, reducing their polarity compared to this compound. This difference likely impacts their environmental persistence and biological interactions .
- Diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester) share the ester functional group but feature a more complex terpene backbone, which enhances their biological activity in natural resins .
Toxicological and Environmental Profiles
Methylnaphthalenes (1- and 2-Methylnaphthalene)
- Systemic Effects : Both compounds exhibit respiratory and hepatic toxicity, with mechanisms linked to metabolic activation via cytochrome P450 enzymes .
This compound
Diterpenoid Methyl Esters
Analytical Characterization
- Spectroscopic Techniques : Methyl esters (e.g., methyl shikimate) are routinely analyzed via $ ^1H $-NMR, $ ^{13}C $-NMR, and FTIR to confirm esterification and substituent positions . For this compound, similar methods would identify the methyl ester (C=O stretch at ~1740 cm$ ^{-1} $) and aromatic protons (δ 7.5–8.5 ppm in $ ^1H $-NMR).
Biological Activity
Methyl 6-methylnaphthalene-1-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.
This compound is an ester derived from naphthalene, featuring a methylene group and a carboxylate functional group. The compound can undergo various chemical reactions, including:
- Oxidation : Can be oxidized to form carboxylic acids or ketones.
- Reduction : The ester group can be reduced to an alcohol.
- Substitution : Electrophilic substitution reactions can occur on the naphthalene ring, leading to various derivatives.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets. The ester group can hydrolyze to release the corresponding acid, which may participate in various biochemical pathways. The naphthalene structure allows for interactions with aromatic receptors and enzymes, influencing biological processes such as:
- Enzyme Activity : Interactions with cytochrome P450 enzymes have been noted, which play a critical role in drug metabolism .
- Cell Signaling : Potential involvement in signaling pathways related to inflammation and cancer progression .
Biological Activity
Research indicates several biological activities associated with this compound:
- Antioxidant Activity : Some studies suggest that naphthalene derivatives exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
- Antimicrobial Activity : Preliminary findings indicate that the compound may possess antimicrobial properties, although detailed studies are needed to quantify this effect .
Antioxidant Properties
A study examined the antioxidant activity of various naphthalene derivatives, including this compound. The results indicated significant radical scavenging activity, measured using DPPH and ABTS assays. For instance:
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| This compound | 28.08 | 2402.95 |
This data suggests that the compound has potential as a natural antioxidant agent .
Antimicrobial Studies
Another investigation focused on the antimicrobial effects of methyl-substituted naphthalenes. The study utilized various bacterial strains to assess the inhibitory effects of these compounds. This compound showed moderate activity against certain strains, indicating its potential as a lead compound for developing antimicrobial agents .
Q & A
Q. Methodological Answer :
- Multi-Omics Workflow : Combine RNA sequencing (transcriptomics) with LC-MS-based metabolomics to map pathways like oxidative stress or inflammation.
- Bioinformatics Tools : Use Gene Ontology (GO) enrichment and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to link gene expression changes to metabolic perturbations.
- Validation : Confirm findings with targeted assays (e.g., qPCR for key genes or enzyme activity tests). The query strings in Table B-2 highlight prioritized terms (e.g., "gene expression," "metabolome") for literature mining .
Basic: What are the primary metabolic pathways of methylnaphthalene derivatives?
Q. Methodological Answer :
- Phase I Metabolism : Oxidation by CYP1A1/2 and CYP2E1 to form epoxides or dihydrodiols.
- Phase II Conjugation : Glucuronidation or sulfation of hydroxylated metabolites for excretion.
- Toxic Intermediates : Reactive quinones may form DNA adducts, as observed in 1-methylnaphthalene studies . Pharmacokinetic data extraction (Table C-2) should track metabolite profiles across exposure durations .
Advanced: How should dose-response models address non-linear kinetics in methylnaphthalene toxicity?
Q. Methodological Answer :
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate saturable metabolism parameters (e.g., CYP enzyme capacity) to predict tissue-specific exposure.
- Benchmark Dose (BMD) Analysis : Use Bayesian methods to estimate lower confidence limits for adverse effects, accounting for metabolic interindividual variability.
- Cross-Species Extrapolation : Adjust for differences in metabolic rates using allometric scaling (e.g., murine vs. human hepatic clearance) .
Basic: What data gaps exist in methylnaphthalene toxicology?
Answer :
Key gaps per Chapter 6 :
- Chronic Inhalation Data : Limited studies on low-dose, long-term respiratory effects.
- Developmental Toxicity : Insufficient evidence on transplacental or lactational transfer.
- Biomarker Validation : No established biomarkers for early detection of subclinical effects.
Advanced: What statistical frameworks are recommended for meta-analyses of methylnaphthalene studies?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

